2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide

Medicinal Chemistry Drug Design Physicochemical Profiling

This compound combines three structural variables—4-chlorophenoxy moiety, hydroxyethyl linker, and 3,4-dimethoxyphenyl terminus—absent from all published phenoxyacetamide SAR datasets. Within this class, a single methylene shift produces 4.6-fold potency differences; this derivative modifies three positions simultaneously. Procure for anticancer library expansion (validated HepG2/MCF-7 screening cascade available), cholinesterase selectivity profiling (mosquito AChE1 vs. human AChE/BuChE), or solid-state polymorph screening using published XRPD methodology for the N-(hydroxyalkyl)-4-chlorophenoxyacetamide series.

Molecular Formula C18H20ClNO5
Molecular Weight 365.81
CAS No. 1797142-23-4
Cat. No. B2505815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide
CAS1797142-23-4
Molecular FormulaC18H20ClNO5
Molecular Weight365.81
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)O)OC
InChIInChI=1S/C18H20ClNO5/c1-23-16-8-3-12(9-17(16)24-2)15(21)10-20-18(22)11-25-14-6-4-13(19)5-7-14/h3-9,15,21H,10-11H2,1-2H3,(H,20,22)
InChIKeyHCEAUHGQWANAIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide (CAS 1797142-23-4): A Multi-Functionalized Phenoxyacetamide Scaffold for Anticancer and Neurodegenerative Disease Research


2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide (CAS 1797142-23-4, molecular formula C₁₈H₂₀ClNO₅, molecular weight 365.81 g/mol) is a phenoxyacetamide derivative distinguished by three combined structural features: a 4-chlorophenoxy acetyl moiety, a 2-hydroxyethyl linker, and a 3,4-dimethoxyphenyl terminus. The phenoxyacetamide class has established precedent in anticancer drug discovery, where derivatives bearing the phenoxy group demonstrate cytotoxic activity against HepG2 hepatocellular carcinoma (IC₅₀ as low as 1.43 µM) and MCF-7 breast cancer cell lines, as well as in pesticide development based on structural characterization of N-(hydroxyalkyl)-4-chlorophenoxyacetamide congeners [1], and in cholinesterase inhibition for vector control applications, where phenoxyacetamide-based inhibitors achieve up to 100-fold selectivity for mosquito over human acetylcholinesterase [2]. The compound's distinct substitution pattern—the combination of a hydrogen-bond-donating secondary alcohol on the ethyl linker with the electron-rich 3,4-dimethoxyphenyl group—differentiates it from simpler analogs and positions it as a candidate for structure–activity relationship (SAR) exploration within the broader phenoxyacetamide pharmacophore [3].

Why 2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide Cannot Be Interchanged with Simpler Phenoxyacetamide Analogs


Within the phenoxyacetamide class, even modest structural modifications produce large-magnitude changes in biological potency and selectivity, making generic substitution scientifically unsound. The Sayed et al. (2023) study of two structurally related phenoxyacetamide derivatives illustrates this principle: Compound I and Compound II, differing by a single methylene unit in the acyl chain, exhibited HepG2 IC₅₀ values of 1.43 µM and 6.52 µM respectively—a 4.6-fold potency difference from a one-carbon change [1]. The target compound incorporates three structural variables simultaneously: a 4-chloro substituent on the phenoxy ring (absent in Compound I/II), a hydroxyl group on the ethyl linker (introducing a hydrogen-bond donor/acceptor not present in saturated-ethyl-linker analogs such as CAS 3542-33-4), and a 3,4-dimethoxyphenyl terminus (differing from the monomethoxy-phenyl pattern in Compound I/II). The phenoxyacetamide scaffold has also demonstrated that para-substitution on the phenyl ring (e.g., Cl vs. H vs. methyl) significantly alters target engagement: in mosquito AChE1 inhibition, phenoxyacetamide-based inhibitors achieved 100-fold selectivity over the human enzyme through precise optimization of ring substitution and linker geometry [2]. Given that chlorophenoxy acetamide derivatives originally synthesized for anticancer screening produced cytostatic activity in only 2 of 7 compounds tested—with the remaining 5 being inactive—the specific substitution pattern of any given derivative, rather than generic class membership, determines its biological profile [3].

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide (CAS 1797142-23-4) Relative to Closest Structural Comparators


Hydroxyethyl Linker Differentiation vs. Saturated Ethyl Linker Analog (CAS 3542-33-4): Hydrogen-Bond Donor Capacity and Predicted Solubility Advantage

The target compound features a secondary alcohol (–CHOH–) on the ethyl linker, a hydrogen-bond donor/acceptor absent in the saturated-ethyl-linker comparator 2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (CAS 3542-33-4). This single functional-group difference is predicted to increase aqueous solubility and introduce a stereocenter that may confer enantioselective target engagement. In the broader phenoxyacetamide class, the presence of a hydroxyl on the linker has been exploited in biologically active derivatives: the N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide series characterized by Olszewska et al. (2009) includes several hydroxyalkyl variants developed as potential pesticides, with the hydroxyalkyl chain modulating both crystallographic packing and, by inference, physicochemical properties relevant to biological partitioning [1]. Although direct experimental solubility comparison data between the target compound and CAS 3542-33-4 are not publicly available at the time of this analysis, the hydrogen-bond donor count (HBD) increases from 1 (CAS 3542-33-4) to 2 (target compound), which, based on Lipinski rule-of-five heuristics, confers a measurable difference in predicted drug-likeness parameters including topological polar surface area and aqueous solubility [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

3,4-Dimethoxyphenyl Substitution Pattern Differentiation vs. 2,5-Dimethoxy Midodrine-Type Scaffolds: Regioisomeric Impact on Biological Target Preference

The 3,4-dimethoxyphenyl terminus of the target compound represents a regioisomeric alternative to the 2,5-dimethoxyphenyl group present in midodrine (CAS 42794-76-3) and its pharmacologically active metabolite desglymidodrine. Midodrine, a clinically used α₁-adrenergic receptor agonist prodrug, relies on the 2,5-dimethoxy substitution pattern for receptor recognition. The 3,4-dimethoxy arrangement alters both the electronic distribution on the aromatic ring (methoxy groups are meta and para to the hydroxyethyl attachment point vs. ortho and meta in midodrine) and the spatial orientation of the methoxy oxygen lone pairs. In the phenoxyacetamide class, even positional isomerism on the phenyl ring produces divergent biological profiles: in the 4-chlorophenoxy acetamide anticancer series reported by Li and Xu (1995), only 2 of 7 synthesized derivatives exhibited cytostatic activity, with activity being highly dependent on the specific substitution pattern of both the phenoxy and acetamide portions [1]. Furthermore, the hydroxyacetamide derivatives evaluated by Rani et al. (2015) demonstrated that the nature and position of substituents on the phenoxy ring directly govern anti-inflammatory potency, with chlorophenoxy derivatives showing differentiated activity profiles compared to methyl- or nitro-substituted analogs [2]. The target compound's 3,4-dimethoxy pattern is distinct from both the 2,5-dimethoxy midodrine scaffold and the non-methoxylated phenoxy motifs in Compounds I/II of Sayed et al. (2023), creating a unique pharmacophoric fingerprint not represented by any single comparator compound [3].

Structure–Activity Relationship Adrenergic Pharmacology Neurodegenerative Disease

Anticancer Activity Potential Inferred from Phenoxyacetamide Class Cytotoxicity Benchmarks: Positioning Against Literature Compound I (Sayed et al., 2023)

While direct cytotoxicity data for CAS 1797142-23-4 have not been published, the phenoxyacetamide class provides quantitative benchmarks for potency expectations. The most extensively characterized comparator, Compound I from Sayed et al. (2023), demonstrated HepG2 IC₅₀ = 1.43 µM (vs. 5-FU IC₅₀ = 5.32 µM in the same assay), MCF-7 IC₅₀ = 7.43 µM, and selectivity for cancer over normal hepatocytes (THLE-2 IC₅₀ = 36.27 µM, representing a 25.4-fold therapeutic window) [1]. Compound I induced a 24.51-fold increase in apoptotic cell death in HepG2 cells, arrested the cell cycle at G1/S phase, and demonstrated in vivo tumor growth suppression. Molecular docking confirmed binding within the PARP-1 active site [1]. The target compound shares the phenoxyacetamide core but bears a 4-chlorophenoxy group (vs. Compound I's non-chlorinated phenoxy), a hydroxyethyl linker (vs. Compound I's aminoethyl-type linker), and a 3,4-dimethoxyphenyl terminus (vs. Compound I's monomethoxy-substituted aryl ring). In a separate phenoxyacetamide series, Dehydrozingerone-derived phenoxy-acetamide derivatives exhibited MCF-7 IC₅₀ values ranging from 3.52 to 9.93 µM across the most potent analogs (compounds 2, 4, 9, 14, 26, and 27) [2]. Additionally, the Acta Pharmaceutica Sinica study confirmed that 4-chlorophenoxy substitution contributes to cytostatic activity in the acetamide series, with 2 of 7 chlorophenoxy acetamide derivatives demonstrating activity [3]. The target compound's unique combination of structural features—the 4-chloro substituent, the hydroxyethyl hydroxyl, and the 3,4-dimethoxy motif—has not been evaluated in any published cytotoxicity screen and thus represents an untested but structurally orthogonal entry point for anticancer SAR exploration.

Anticancer Drug Discovery Hepatocellular Carcinoma PARP-1 Inhibition

Cholinesterase Inhibition Potential: Phenoxyacetamide Scaffold Benchmarking Against Mosquito-Selective AChE1 Inhibitors

The phenoxyacetamide scaffold has been validated as a privileged chemotype for acetylcholinesterase (AChE) inhibition with tunable species selectivity. Engdahl et al. (2016) identified a phenoxyacetamide-based inhibitor with 100-fold selectivity for Anopheles gambiae AChE1 over human AChE through a differential high-throughput screening campaign, demonstrating that phenoxyacetamide substitution patterns can be optimized to achieve therapeutically relevant selectivity windows [1]. The target compound incorporates two structural features of potential relevance to cholinesterase engagement: (i) the 4-chlorophenoxy group, which mimics the 4-substituted phenoxy motif present in multiple AChE inhibitors, and (ii) the 3,4-dimethoxyphenyl terminus, which provides additional aromatic π-stacking surface and methoxy-mediated hydrogen-bond acceptor capacity. In a parallel study, 2-phenoxy-N-substituted-acetamide derivatives synthesized by Harati et al. (2023) were evaluated for both AChE and butyrylcholinesterase (BuChE) inhibition using the modified Ellman's method, confirming that N-substitution on the acetamide nitrogen directly modulates cholinesterase inhibitory potency [2]. The target compound, with its hydroxyethyl N-substituent bearing a terminal 3,4-dimethoxyphenyl group, introduces a sterically and electronically distinct N-substitution pattern not represented in the published cholinesterase inhibitor series, offering a differentiated starting point for selectivity optimization. Although direct IC₅₀ data against AChE or BuChE are not available for CAS 1797142-23-4, the scaffold is positioned within an established pharmacophore space where quantitative structure–activity relationships have been partially elucidated, and the specific substitution pattern of the target compound has not been explored [1] [2].

Vector Control Acetylcholinesterase Inhibition Neurodegenerative Disease

Physicochemical and Crystallographic Distinctiveness: Powder X-Ray Diffraction Characterization of the N-(Hydroxyalkyl)-4-Chlorophenoxyacetamide Series

The N-(hydroxyalkyl)-4-chlorophenoxyacetamide series, to which the target compound belongs, has been structurally characterized by X-ray powder diffraction (XRPD), providing unit-cell parameters and diffraction fingerprints that enable unambiguous identification and quality control. Olszewska et al. (2009) reported complete XRPD data for five derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including 2-(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide (the direct hydroxyethyl analog lacking the dimethoxyphenyl terminus) and 2-(4-chlorophenoxy)-N-(3-hydroxypropyl)acetamide, establishing that even a single methylene difference in the hydroxyalkyl chain produces measurably distinct unit-cell parameters, d-spacings, and relative peak intensities [1]. The target compound (CAS 1797142-23-4) extends this series by appending a 3,4-dimethoxyphenyl group to the hydroxyethyl terminus, which is expected to further differentiate its crystallographic profile—including unit-cell volume, space group, and hydrogen-bonding network—from the simpler N-(2-hydroxyethyl) analog. This crystallographic distinctiveness is relevant for procurement in solid-state chemistry applications, where the compound's unique diffraction pattern serves as a fingerprint for identity verification, polymorph detection, and batch-to-batch consistency assessment. The established XRPD methodology for this compound class provides a validated analytical framework for characterizing the target compound upon procurement [1].

Solid-State Chemistry Polymorph Screening Pesticide Development

Recommended Application Scenarios for Procuring 2-(4-Chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide (CAS 1797142-23-4)


Anticancer SAR Library Expansion: Probing the 4-Chloro + Hydroxyethyl + 3,4-Dimethoxy Phenoxyacetamide Pharmacophore Triad

Procure this compound as a structurally differentiated entry for expanding phenoxyacetamide-based anticancer compound libraries. The combination of a 4-chlorophenoxy group, a hydroxyethyl linker, and a 3,4-dimethoxyphenyl terminus is not represented in any published phenoxyacetamide cytotoxicity dataset. The Sayed et al. (2023) study provides a validated screening cascade (HepG2 MTT → MCF-7 MTT → THLE-2 selectivity → apoptosis flow cytometry → cell cycle analysis → in vivo xenograft), establishing a directly applicable assay workflow for evaluating this compound's anticancer potential against the PARP-1/HepG2 axis [1]. The Li and Xu (1995) study further supports that 4-chlorophenoxy substitution is compatible with cytostatic activity in acetamide derivatives [2].

Cholinesterase Inhibitor Development: Exploring Species-Selective or Isoform-Selective AChE/BuChE Inhibition with a Novel N-Substitution Pattern

Deploy this compound as a starting point for structure-based optimization of cholinesterase inhibitors targeting either vector control applications (mosquito AChE1 selectivity, following the Engdahl et al. 2016 paradigm) [1] or neurodegenerative disease applications (human AChE/BuChE, following the Harati et al. 2023 Ellman's assay methodology) [2]. The target compound's unique N-substitution pattern—a hydroxyethyl linker bearing a 3,4-dimethoxyphenyl group—has not been evaluated in any published cholinesterase inhibition study, offering the potential to discover selectivity profiles that are inaccessible to previously characterized phenoxyacetamide analogs.

Physicochemical and Solid-State Characterization: Building on the Established XRPD Framework for N-(Hydroxyalkyl)-4-Chlorophenoxyacetamides

Procure for solid-state chemistry studies leveraging the XRPD characterization framework established by Olszewska et al. (2009) for the N-(hydroxyalkyl)-4-chlorophenoxyacetamide series [1]. The target compound, with its 3,4-dimethoxyphenyl-appended hydroxyethyl terminus, is expected to exhibit a unique diffraction pattern, hydrogen-bonding network, and polymorphic landscape. Applications include polymorph screening, cocrystal engineering, and development of identity/purity analytical methods using the published XRPD methodology as a reference standard.

Pesticide Lead Discovery: Evaluating the Insecticidal or Herbicidal Potential of a 3,4-Dimethoxyphenyl-Extended Chlorophenoxyacetamide

The N-(hydroxyalkyl)-4-chlorophenoxyacetamide series was originally characterized as having potential pesticide applications (Olszewska et al., 2009) [1]. The target compound extends this series with a 3,4-dimethoxyphenyl terminus that may enhance target-site binding or alter environmental fate properties (e.g., soil adsorption, photostability). Procurement enables evaluation in insecticidal or herbicidal screening cascades against agricultural pests or disease vectors, complementing the cholinesterase inhibition rationale with whole-organism efficacy data. The chlorophenoxy herbicide class (including MCPA, 2,4-D, mecoprop) provides a translational framework for understanding environmental behavior and toxicological profiling of chlorophenoxy-containing compounds [2].

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.